molecular formula C6H10N2O B1418640 N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine CAS No. 1065073-46-2

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Cat. No. B1418640
M. Wt: 126.16 g/mol
InChI Key: SFLPQWGHHRKLNJ-UHFFFAOYSA-N
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Description

“N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine” is a compound that contains an oxazole nucleus. Oxazole is a heterocyclic five-membered ring that plays an essential role in medicinal chemistry . The oxazole ring contains two unsaturated bonds and includes a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Molecular Structure Analysis

The molecular structure of oxazole derivatives, including “N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine”, involves a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . These rings can quickly engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • The compound has been utilized in synthesizing various heterocyclic compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, demonstrating its utility in creating structurally complex molecules for research purposes (Aouine, El Hallaoui, & Alami, 2014).
  • Application in Anticancer and Antimicrobial Research :

    • Research has explored the use of this compound in the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting anticancer and antimicrobial properties. These findings highlight its potential in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
  • Innovative Synthesis Techniques :

    • Innovative synthesis methods involving this compound have been developed, such as the creation of novel oxadiazole derivatives from benzimidazole, showcasing its role in advancing synthetic chemistry techniques (Vishwanathan & Gurupadayya, 2014).
  • Photocytotoxicity and Cellular Imaging :

    • Studies have also investigated the use of similar compounds in developing iron(III) catecholates for cellular imaging and photocytotoxicity in red light, indicating its potential application in medical imaging and cancer therapy (Basu et al., 2014).
  • Molecular Docking Studies and Drug Design :

    • The compound has been involved in molecular docking studies to assess its interaction with biological targets, aiding in the design of new drugs with potential anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

Future Directions

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs have been developed for the treatment of diseases, which increases its developmental values as medicinal agents . The important information presented in the retrieved articles will work as an impetus for new views in the pursuit of the rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLPQWGHHRKLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657324
Record name N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

CAS RN

1065073-46-2
Record name N,2-Dimethyl-4-oxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1065073-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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